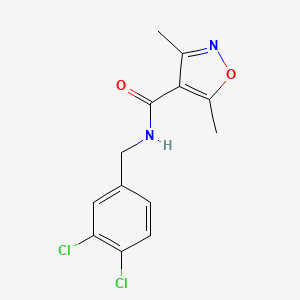
N-(3,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide
説明
Synthesis Analysis
The synthesis of isoxazole derivatives, including compounds similar to N-(3,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide, involves chemoselective nucleophilic chemistry. A method for preparing a collection of such compounds starts from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, leading to the formation of various trisubstituted isoxazoles (Yu et al., 2009). These processes highlight the versatility and reactivity of the isoxazole ring when introducing different functional groups.
Molecular Structure Analysis
The molecular structure of related isoxazole compounds, such as 2,6-dimethyl-N-(5-methyl-3-isoxazolyl)benzamide, showcases two approximately planar parts: an N-3-amido-5-methylisoxazole group and a 2,6-dimethylbenzene group. This indicates a significant degree of planarity and potential for intramolecular interactions within such molecules (Rodier et al., 1993).
Chemical Reactions and Properties
Isoxazole derivatives exhibit a range of chemical reactions, including nucleophilic substitutions and cycloadditions, which are central to their synthesis. The reactivity of these compounds can be attributed to the electron-rich nature of the isoxazole ring, making it an attractive site for electrophilic attack. This characteristic underpins their potential as intermediates in the synthesis of more complex molecules (Hamper et al., 1995).
Physical Properties Analysis
The physical properties of isoxazole derivatives, such as solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure and the nature of substituents on the isoxazole ring. Detailed X-ray crystallography studies provide insights into the solid-state structures of these compounds, shedding light on their stability and intermolecular interactions (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties of N-(3,4-dichlorobenzyl)-3,5-dimethyl-4-isoxazolecarboxamide and similar compounds are defined by their reactivity, stability, and interactions with other molecules. These properties are essential for their potential applications in various fields of research and development. Studies on related compounds have explored their potential biological activities, providing a basis for further exploration of their chemical properties (Saeed et al., 2015).
科学的研究の応用
Chemical Synthesis and Insecticidal Activity A comprehensive study by Yu et al. (2009) introduced a series of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, prepared from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate. This series was further modified to yield 3-(arylsulfonylmethyl)isoxazole-4,5-dicarboxamides. The research aimed at the differential derivatization of the C4 and C5 carbomethoxy groups into carboxamides, resulting in 182 unique isoxazoles. These compounds were evaluated for their insecticidal properties, contributing significantly to the field of agricultural chemistry (Yu et al., 2009).
Herbicidal Activity Viste et al. (1970) explored the benzamides class, particularly focusing on N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, for its potential as a herbicide. The study highlighted its efficacy against annual and perennial grasses, showcasing its utility in agricultural applications for forage legumes, turf grasses, and cultivated crops. This research provided foundational knowledge for the development of herbicides in the agricultural sector (Viste et al., 1970).
Solar Cell Applications Research conducted by Chu et al. (2011) delved into the role of dimethyl sulfoxide and dimethyl formamide in controlling the morphology of polycarbazole-based bulk heterojunction solar cells. The study revealed that the polymer-solvent interaction adjustments could lead to improved photovoltaic performance, illustrating the compound's significance in the enhancement of solar cell efficiency (Chu et al., 2011).
Antitumor Agents Stevens et al. (1984) reported on the synthesis of imidazotetrazines, notably the 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3 H)-one, which demonstrated broad-spectrum antitumor activity. This work contributes to the medicinal chemistry field by providing insights into potential cancer treatments (Stevens et al., 1984).
Catalysis and Herbicidal Synthesis Hamper et al. (1995) synthesized a series of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides, showcasing significant herbicidal activity against various weeds. This study emphasizes the compound's versatility in synthesizing effective herbicides, contributing further to agricultural science (Hamper et al., 1995).
特性
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2/c1-7-12(8(2)19-17-7)13(18)16-6-9-3-4-10(14)11(15)5-9/h3-5H,6H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQUMTKXVWIYPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}phenyl)acetamide](/img/structure/B4621740.png)
![4-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)benzoyl]morpholine](/img/structure/B4621741.png)

![5-isopropyl-N'-{1-[4-(1-piperidinyl)phenyl]ethylidene}-3-thiophenecarbohydrazide](/img/structure/B4621749.png)
![4-{2-[(2,4-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B4621756.png)
![7-[(2-chloro-6-fluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4621764.png)
![ethyl 4-methyl-2-[({[(4-methylpiperazin-1-yl)carbonothioyl]thio}acetyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4621766.png)
![methyl ({4-allyl-5-[3-(dimethylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetate](/img/structure/B4621782.png)
![1-[(1,2-dimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B4621794.png)
![5-[3-(2,4-dichlorophenoxy)propyl]-4-[2-(3,4-dimethoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4621796.png)
![9-[2-(allyloxy)ethyl]-9H-carbazole](/img/structure/B4621799.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(3-fluoro-4-methylphenyl)urea](/img/structure/B4621811.png)
![N-(4-methoxybenzyl)-2-{[4-(2-methoxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621826.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B4621832.png)